molecular formula C14H18BNO3 B1323435 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one CAS No. 765948-78-5

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one

Cat. No.: B1323435
CAS No.: 765948-78-5
M. Wt: 259.11 g/mol
InChI Key: CXNFLUANJNYFBF-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one ( 376584-62-2) is a high-value boronic ester derivative of isoindolinone with the molecular formula C₁₄H₁₈BNO₃ and an average mass of 259.11 g/mol . This compound serves as a crucial synthetic intermediate, primarily functioning as a coupling partner in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone method in modern organic synthesis for the formation of carbon-carbon bonds, making this reagent indispensable for constructing complex molecular architectures in medicinal and materials chemistry . The structural motif of the isoindolinone is of significant interest in pharmaceutical research, as it is a privileged scaffold found in biologically active molecules . For instance, related isoindolinone derivatives have been extensively explored in scientific research as core components in the development of novel inhibitors, such as those targeting the pore-forming protein perforin, a key effector in the immune system . The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group enhances the compound's stability and reactivity, facilitating its use in diverse synthetic pathways . Researchers can utilize this compound to introduce the isoindolinone moiety into larger molecules, enabling structure-activity relationship (SAR) studies and the discovery of new therapeutic agents . It is supplied with a minimum purity of 95% and must be stored under an inert atmosphere at room temperature to maintain its stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-9-10(11)8-16-12(9)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNFLUANJNYFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CNC(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619880
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765948-78-5
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
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Preparation Methods

General Synthetic Strategy

The preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one generally involves the borylation of a halogenated isoindolinone precursor or direct functionalization of the isoindolinone ring with a boronate ester moiety. The key synthetic step is the formation of the boronate ester group, typically introduced via transition-metal-catalyzed borylation reactions.

Typical Synthetic Route

Step Description Reagents/Conditions Notes
1 Starting material: 4-halogenated isoindolin-1-one (e.g., 4-bromoisoindolin-1-one) Commercially available or synthesized via halogenation Halogen at 4-position enables cross-coupling
2 Borylation reaction Bis(pinacolato)diboron (B2pin2), Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate or carbonate), solvent (e.g., dioxane or DMF), inert atmosphere Typical temperature: 80-100 °C, reaction time: several hours
3 Work-up and purification Extraction, chromatography Yields typically moderate to high depending on conditions

This palladium-catalyzed borylation is a well-established method for installing the pinacol boronate ester group onto aromatic or heteroaromatic systems, including isoindolinones.

Alternative Methods

  • Direct C–H borylation: In some advanced protocols, direct C–H activation borylation of isoindolinone derivatives can be performed using iridium catalysts, though this method is less common for this specific compound due to regioselectivity challenges.
  • Lithiation followed by borylation: Another approach involves lithiation of the isoindolinone ring at the 4-position followed by quenching with a boron electrophile such as trialkyl borates, then conversion to the pinacol ester.

Detailed Research Findings and Data

Reaction Optimization

Studies have shown that the choice of catalyst, base, and solvent significantly affects the yield and purity of the product. For example:

Parameter Optimal Condition Effect on Yield
Catalyst Pd(dppf)Cl2 (5 mol%) High catalytic activity, good yields (~70-85%)
Base Potassium acetate Mild base, promotes smooth borylation
Solvent 1,4-Dioxane or DMF Good solubility of reagents, stable under reaction conditions
Temperature 80-100 °C Higher temperatures increase reaction rate but may cause decomposition
Reaction Time 6-12 hours Sufficient for complete conversion

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography.
  • Characterization includes NMR (¹H, ¹³C, ¹¹B), IR spectroscopy, and mass spectrometry.
  • Melting point and elemental analysis confirm compound identity and purity.

Summary Table of Preparation Methods

Method Starting Material Catalyst Base Solvent Temperature Yield (%) Notes
Pd-catalyzed borylation of 4-bromoisoindolin-1-one 4-bromoisoindolin-1-one Pd(dppf)Cl2 KOAc Dioxane 90 °C 75-85 Most common, reliable
Lithiation-borylation Isoindolin-1-one n-BuLi + B(OMe)3 N/A THF -78 to RT 60-70 Requires low temp, sensitive
Direct C–H borylation (Ir-catalyzed) Isoindolin-1-one Ir catalyst Base Various 80-120 °C Variable Less regioselective

Notes on Scale-Up and Industrial Preparation

  • Industrial synthesis follows the palladium-catalyzed borylation route due to its robustness and scalability.
  • Continuous flow reactors are employed to improve heat and mass transfer, enhancing yield and reproducibility.
  • Reaction parameters are optimized to minimize palladium catalyst loading and maximize turnover number.
  • Purification is adapted to large scale, often involving crystallization rather than chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Borohydrides.

    Substitution: Aryl boronates.

Scientific Research Applications

Structural Characteristics

The compound features a dioxaborolane moiety which enhances its reactivity and solubility in organic solvents. The isoindolinone structure contributes to its potential biological activity.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one exhibit promising anticancer properties. The incorporation of boron into drug design has been shown to enhance the efficacy of certain chemotherapeutic agents by improving their stability and bioavailability. For example, studies have demonstrated that boron-containing compounds can selectively target cancer cells while minimizing damage to healthy tissues .

Neuroprotective Effects
Recent studies have also suggested that isoindolinone derivatives possess neuroprotective properties. These compounds may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting neuroinflammation and promoting neuronal survival .

Organic Synthesis

Cross-Coupling Reactions
The boron atom in this compound makes it an excellent candidate for cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can participate in Suzuki-Miyaura reactions, which are widely used for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules
This compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various transformations allows chemists to create diverse molecular architectures with potential applications in drug discovery and materials science .

Materials Science

Development of Sensors
The unique electronic properties of boron-containing compounds enable their use in developing sensors for detecting environmental pollutants or biomolecules. These sensors can be designed to exhibit fluorescence changes upon binding with specific targets, providing a sensitive detection method .

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research indicates that such modifications can lead to the development of advanced materials for electronic applications .

Case Study 1: Anticancer Drug Development

A recent study explored the synthesis of isoindolinone derivatives using boronic acid pinacol esters as intermediates. The results showed that these derivatives exhibited significant cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .

Case Study 2: Sensor Development

Another research project focused on creating a fluorescent sensor based on boron-doped isoindolinones for detecting heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the potential environmental applications of this compound .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and hydroboration. The compound’s reactivity is largely influenced by the electronic and steric properties of the dioxaborolane ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoindolinone Core

Chlorinated Derivatives
  • 2-[4-Chloro-3-(dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3d): Structure: Incorporates a chloro substituent at the 4-position of the benzyl group. Properties: Melting point (102–104°C) is significantly lower than non-chlorinated analogs (e.g., 3b: 170–173°C), likely due to reduced crystallinity from steric and electronic effects . Reactivity: The electron-withdrawing chlorine may enhance electrophilicity at the boron center, though this is balanced by steric hindrance.
Methyl-Substituted Derivatives
  • 2-Methyl-6-(dioxaborolan-2-yl)isoindolin-1-one (CAS 1313399-38-0): Structure: Methyl group at the 2-position of the isoindolinone ring. Synthetic Utility: The methyl group may hinder coupling reactions due to steric effects, requiring optimized catalytic conditions .
Cyclohexyl and Benzyl Derivatives
  • 2-Cyclohexyl-5-(dioxaborolan-2-yl)isoindolin-1-one: Structure: Bulky cyclohexyl substituent at the 2-position. The cyclohexyl group may stabilize the boron center via steric protection, reducing hydrolysis .
  • 2-Benzyl-6-(dioxaborolan-2-yl)isoindolin-1-one (CAS 2221016-69-7) :
    • Applications : Used in pharmaceutical intermediates; the benzyl group enhances π-stacking interactions in catalytic systems .

Heterocyclic and Ring-Modified Analogs

Indolin-2-one Derivatives
  • 5-(Dioxaborolan-2-yl)indolin-2-one (CAS 893441-85-5): Structure: Replaces isoindolinone with a saturated indolinone ring. Impact: Reduced aromaticity may lower thermal stability but improve solubility in polar solvents. Demonstrated utility in tumor-targeted therapies by responding to ROS in cellular environments .
Indole Derivatives
  • 1-Methyl-4-(dioxaborolan-2-yl)indole (2t): Synthesis: Prepared via alkylation with NaH/MeI, yielding a liquid (73% yield). Reactivity: The indole’s electron-rich system may accelerate transmetalation in cross-couplings compared to isoindolinones .

Functional Group Additions

Methoxybenzyl-Substituted Analogs
  • 2-(4-Methoxybenzyl)-3-(dioxaborolan-2-yl)isoindolin-1-one (6a) :
    • Synthesis : Copper-catalyzed hydroboration of enamides with B₂(pin)₂.
    • Applications : The methoxy group enhances electron density, improving reactivity in aryl-aryl bond formation .
Morpholine and Piperidine Derivatives
  • Melting point: 118–119°C .

Comparative Data Table

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Applications References
4-(Dioxaborolan-2-yl)isoindolin-1-one C₁₄H₁₈BNO₃ None N/A N/A Cross-coupling intermediates
3b (Benzyl derivative) C₂₀H₂₂BNO₄ Benzyl, no Cl 170–173 80 Suzuki-Miyaura reactions
3d (Chlorinated derivative) C₂₀H₂₁BClNO₄ 4-Chloro-benzyl 102–104 85 Pharmaceutical synthesis
2-Methyl-6-(dioxaborolan-2-yl)isoindolin-1-one C₁₅H₂₀BNO₃ 2-Methyl N/A N/A Bioactive molecule precursors
5-(Dioxaborolan-2-yl)indolin-2-one C₁₄H₁₈BNO₃ Indolinone core N/A N/A Tumor-targeted therapies

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance boronate electrophilicity but may reduce thermal stability. Bulky groups (e.g., cyclohexyl) improve hydrolytic stability .
  • Biological Relevance: Indolinone and isoindolinone derivatives show divergent bioactivity; the former is leveraged in ROS-responsive drug delivery, while the latter is preferred for catalytic applications .
  • Synthetic Optimization : Copper-catalyzed methods (e.g., for 6a) offer alternatives to traditional palladium-based couplings, particularly for electron-rich substrates .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C₁₃H₁₉B₁O₃
  • Molecular Weight: 233.10 g/mol
  • CAS Number: 21907524

The compound features a boronate moiety which is significant for its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that isoindolin derivatives exhibit promising anticancer activities. The presence of the dioxaborolane group enhances the compound's ability to interact with biological molecules, potentially leading to apoptosis in cancer cells. A study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Kinases: The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cell death.
  • Interaction with Nucleophiles: The boron atom can form covalent bonds with nucleophilic sites in proteins or nucleic acids.

Study 1: Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours. The mechanism was linked to increased ROS levels and subsequent activation of the p53 pathway .

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Study 2: In Vivo Efficacy

In vivo studies using xenograft models showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Spectroscopic Studies

Spectroscopic techniques such as NMR and UV-vis spectroscopy have been employed to investigate the electronic properties of the compound. The interaction with fluoride ions was specifically noted to alter the NMR chemical shifts significantly, indicating changes in electronic environment and potential reactivity .

Q & A

Q. What are the standard synthetic routes for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of isoindolinone precursors. For example, boronate ester intermediates can be prepared via palladium-catalyzed borylation. A reported procedure (General Procedure A) uses 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a starting material, achieving a 27% yield through column chromatography (hexanes/EtOAc with 0.25% Et3_3N) .

Key Considerations:

  • Use anhydrous conditions to prevent boronate hydrolysis.
  • Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 or PdCl2_2(dppf)).
  • Monitor reaction progress via TLC or LC-MS.

Q. Table 1: Representative Synthesis Conditions

Starting MaterialCatalyst SystemYieldPurification MethodReference
4-Bromo-isoindolin-1-onePd(dba)2_2, SPhos35%Column chromatography (SiO2_2)
Benzaldehyde derivativePd(OAc)2_2, XPhos27%Hexanes/EtOAc + Et3_3N

Q. What characterization techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm boronate ester integration and aromatic protons (e.g., δ 1.3 ppm for pinacol methyl groups) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H]+^+ at m/z 315.29 for C17_{17}H26_{26}BNO2_2Si) .
  • Purity Analysis : GC or HPLC (>95% purity thresholds) .
  • Melting Point : Compare with literature values (e.g., 94–99°C for analogous nitrile derivatives) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., pinacol).
  • Waste Disposal : Segregate boronate-containing waste and consult professional disposal services .
  • Emergency Protocols : Locate eyewash stations and fire extinguishers; avoid food/drink in labs .

Q. Table 2: Safety Data for Analogous Boronate Esters

CompoundHazard ClassificationStorage ConditionsReference
4-Aminophenylboronic acid pinacol esterIrritant (Category 2)20–22°C, sealed
Nitrobenzene boronate derivativesOxidizing (Category 3)0–6°C, inert atmosphere

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound, particularly when faced with low yields (e.g., 27% as reported in literature)?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl2_2(dppf) vs. Pd(OAc)2_2) and ligands (XPhos, SPhos) to enhance turnover .
  • Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
  • Stoichiometry : Adjust boronic acid:halide ratios (1.5:1 to 2:1) to drive equilibrium.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

Case Study : Increasing Pd loading from 2 mol% to 5 mol% improved yields from 27% to 41% in analogous Suzuki couplings .

Q. What strategies are effective in mitigating competing side reactions during Suzuki-Miyaura cross-coupling involving this boronate ester?

Methodological Answer:

  • Base Selection : Use weak bases (K2_2CO3_3) instead of strong bases (NaOH) to minimize protodeboronation .
  • Ligand Design : Bulky ligands (e.g., DavePhos) suppress β-hydride elimination.
  • Temperature Control : Maintain 60–80°C to balance reactivity and stability.
  • Additives : Add phase-transfer catalysts (e.g., TBAB) for biphasic systems .

Q. Table 3: Common Side Reactions and Mitigation

Side ReactionCauseSolution
ProtodeboronationStrong base or high pHUse K3_3PO4_4 or Cs2_2CO3_3
HomocouplingOxidative conditionsDegas solvents with N2_2/Ar
Boronate hydrolysisMoistureEmploy molecular sieves (3Å)

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) across different sources?

Methodological Answer:

  • Replication : Reproduce synthetic protocols to verify purity and crystallinity.
  • Advanced Characterization : Use DSC for precise melting point analysis and XRD for crystal structure validation.
  • Solubility Testing : Systematically test solvents (e.g., DMSO, EtOAc) under controlled temperatures .

Example : A nitrobenzene boronate derivative showed a 761.05 g/mol molecular weight in one study but 229.08 g/mol in another , highlighting the need for independent verification via HRMS.

Q. Data Contradiction Analysis Framework

Source Evaluation : Prioritize peer-reviewed journals over vendor catalogs.

Multi-Method Validation : Cross-check NMR, MS, and elemental analysis.

Environmental Controls : Document humidity/temperature during experiments.

Q. Notes

  • Always use full chemical names (no abbreviations) for clarity.

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